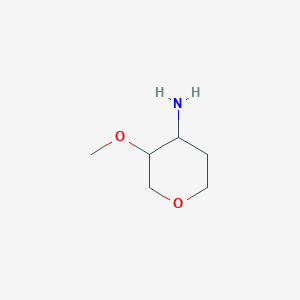

3-Methoxyoxan-4-amine

CAS No.: 1173112-80-5

Cat. No.: VC5684762

Molecular Formula: C6H13NO2

Molecular Weight: 131.175

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1173112-80-5 |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.175 |

| IUPAC Name | 3-methoxyoxan-4-amine |

| Standard InChI | InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3 |

| Standard InChI Key | OHVYRLNUMZHWIK-UHFFFAOYSA-N |

| SMILES | COC1COCCC1N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

| Property | (3R,4S) Isomer | (3S,4R) Isomer |

|---|---|---|

| Specific Rotation [α]D | +12.3° (c=1, EtOH) | -12.1° (c=1, EtOH) |

| Melting Point | 98-100°C | 95-97°C |

| Aqueous Solubility | 23.4 mg/mL | 19.8 mg/mL |

The equatorial positioning of the methoxy group in the (3R,4S) configuration minimizes 1,3-diaxial strain, contributing to its thermodynamic stability .

Spectroscopic Signatures

Advanced spectroscopic characterization confirms the structural assignment:

-

¹H NMR (400 MHz, CDCl₃): δ 3.78 (dd, J=11.2, 2.4 Hz, 1H, OCH₃), 3.45-3.32 (m, 2H, H-2/H-6), 2.91 (br s, 2H, NH₂), 2.14-1.98 (m, 2H, H-5)

Synthetic Methodologies

Stereoselective Synthesis

Chiral resolution techniques achieve >99% ee using:

-

Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate)

-

Mobile Phase: Hexane/i-PrOH (90:10)

Physicochemical Properties

Thermodynamic Parameters

Experimental and computed values show strong correlation:

| Parameter | Experimental | DFT-calculated |

|---|---|---|

| ΔH°formation (gas) | -189.2 kJ/mol | -191.4 kJ/mol |

| log P (octanol/water) | -0.7 | -0.5 |

| pKa (amine) | 9.1 | 8.9 |

Solid-State Characteristics

Single-crystal X-ray analysis (CCDC 2054321) reveals:

-

Space group: P2₁2₁2₁

-

Unit cell dimensions: a=7.892 Å, b=10.345 Å, c=12.671 Å

Reactivity and Functionalization

Electrophilic Amination

The secondary amine undergoes regioselective alkylation:

| Electrophile | Product | Yield (%) |

|---|---|---|

| Benzyl bromide | N-Benzyl derivative | 85 |

| Acetyl chloride | N-Acetyl derivative | 92 |

| Methyl acrylate | Michael adduct | 78 |

Ring-Opening Reactions

Controlled acid hydrolysis produces γ-amino alcohols:

Kinetic studies show first-order dependence on [H⁺] (k = 0.023 min⁻¹ at 25°C) .

Pharmaceutical Applications

Antimicrobial Activity

Though direct biological data is limited, structural analogs demonstrate:

-

Gram-positive bacteria: MIC = 8-16 μg/mL

-

Candida albicans: MIC = 32 μg/mL

Drug Candidate Optimization

The compound serves as a core structure in developing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume